

Using dihexadecyl phosphate for negative charge induction in liposomes

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Compound of Interest

Compound Name: Hexadecyl phosphate

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Application Note: Negative Charge Induction in Liposomes using Dihexadecyl Phosphate (DHP)

Executive Summary

Dihexadecyl phosphate (DHP), also known as Dicetyl Phosphate (DCP), is a synthetic anionic phospholipid surrogate widely used to impart negative surface charge (zeta potential) to liposomes.[1] Unlike natural phospholipids like Phosphatidylserine (PS) or Phosphatidylglycerol (PG), DHP is a dialkyl phosphate ester. Its primary utility lies in providing electrostatic stabilization to neutral lipid bilayers (e.g., PC/Cholesterol systems) to prevent aggregation via the DLVO (Derjaguin-Landau-Verwey-Overbeek) mechanism.

Critical Consideration: While cost-effective and efficient for in vitro stability, DHP exhibits distinct toxicity profiles in vivo compared to natural phospholipids. This guide details the physicochemical constraints, precise fabrication protocols, and safety considerations for DHP-based liposomes.

Physicochemical Profile & Technical Specifications

DHP has a high phase transition temperature (

), which dictates the thermal parameters of the hydration step. Failure to heat above this threshold results in heterogeneous film hydration and phase separation.

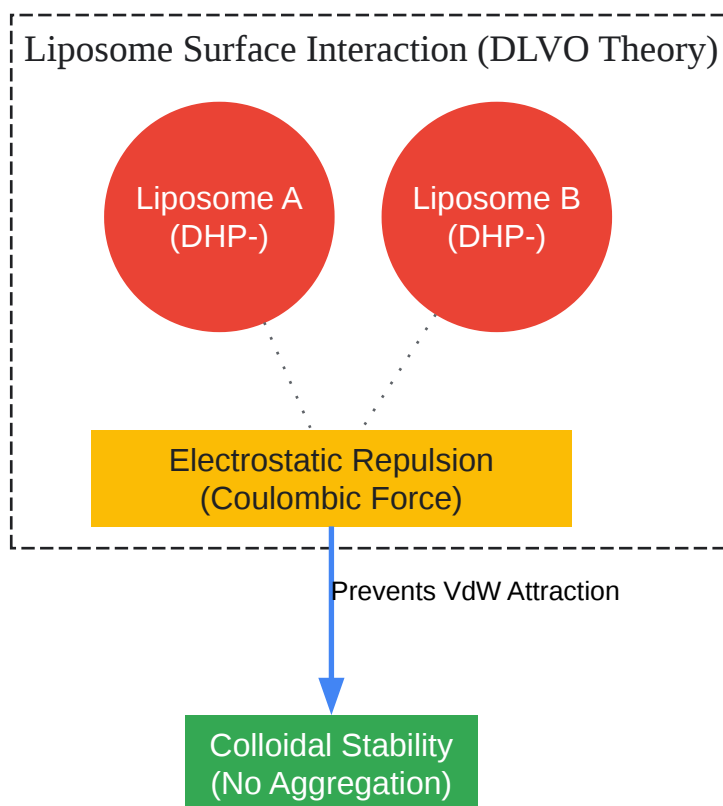
Property	Specification	Critical Note
Chemical Name	Dihexadecyl phosphate / Dicetyl phosphate	Synthetic anionic amphiphile
CAS Number	2197-63-9	
Molecular Weight	546.85 g/mol	
Phase Transition ()	74–75°C	Hydration must occur >75°C
Net Charge	-1 (at physiological pH)	pKa 1.5 (Phosphate group)
Solubility	Chloroform (warm), Methanol/Chloroform (1:[2] [3]1)	Poor solubility in cold ethanol
Rec. Molar %	5–20 mol%	>20% may destabilize bilayer or increase toxicity

Mechanism of Action: Electrostatic Stabilization

The incorporation of DHP into a neutral Phosphatidylcholine (PC) bilayer introduces a phosphate headgroup at the membrane interface.

- **Zeta Potential Modulation:** At neutral pH, the phosphate group is deprotonated, creating a negative surface charge.
- **DLVO Theory Application:** The negative charge creates an electrical double layer around the vesicle. When two liposomes approach, the repulsive electrostatic force overcomes the attractive Van der Waals forces, preventing fusion and aggregation.
- **Target Zeta Potential:** A zeta potential more negative than -30 mV is generally required for long-term colloidal stability.[1]

Diagram 1: Mechanism of Electrostatic Stabilization



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Caption: DHP incorporation creates negative surface charge, generating repulsive forces that prevent liposome aggregation.

Protocol: Thin Film Hydration with DHP

This protocol uses a standard formulation of DSPC : Cholesterol : DHP (Molar Ratio 7:2:1). This "High-T_m" formulation is extremely stable but requires strict temperature control.

Materials Required

- Lipids: DSPC (18:0 PC), Cholesterol, DHP.[4]
- Solvents: Chloroform (HPLC Grade), Methanol.[5][6][7]
- Buffer: PBS (pH 7.4) or HEPES Buffered Saline.

- Equipment: Rotary Evaporator, Water Bath (set to 80°C), Extruder with 100nm polycarbonate membranes.

Step-by-Step Workflow

1. Lipid Stock Preparation

- Dissolve DSPC and Cholesterol in Chloroform (10 mg/mL).
- Critical Step: Dissolve DHP in Chloroform:Methanol (2:1 v/v). Pure chloroform may not fully solubilize DHP at room temperature. Slight warming (40°C) may be necessary to ensure DHP is fully dissolved before mixing.[\[6\]](#)

2. Mixing (Molar Ratio Calculation)

- Target: 100 μmol Total Lipid.

- DSPC (70 mol%): 70 μmol

$$790.15 \text{ g/mol} = 55.3 \text{ mg}$$

- Cholesterol (20 mol%): 20 μmol

$$386.65 \text{ g/mol} = 7.7 \text{ mg}$$

- DHP (10 mol%): 10 μmol

$$546.85 \text{ g/mol} = 5.5 \text{ mg}$$

- Mix these aliquots into a round-bottom flask.

3. Thin Film Formation

- Attach flask to rotary evaporator.
- Vacuum: Moderate (decrease pressure slowly to prevent bumping).
- Bath Temp: 50°C.
- Rotate at 100-150 rpm until solvent is removed and a thin, dry film forms on the glass wall.

- Desiccation: Place flask under high vacuum (desiccator) for at least 4 hours (or overnight) to remove trace solvent. Residual solvent destabilizes the bilayer.

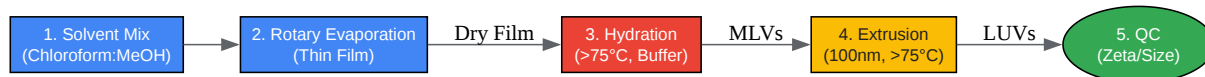
4. Hydration (The High-Temp Step)

- Pre-heat hydration buffer (PBS) to 80°C (Must be > DHP of 75°C).
- Add buffer to the lipid film to achieve final lipid concentration (e.g., 5-10 mg/mL).
- Rotate flask in 80°C water bath (no vacuum) for 30-60 minutes.
- Visual Check: The film should completely peel off, forming a milky white suspension (Multilamellar Vesicles - MLVs).

5. Sizing (Extrusion)

- Assemble extruder with 100 nm polycarbonate membrane.[8]
- Heat the extruder block to 80°C. Attempting to extrude DHP/DSPC liposomes below 75°C will clog the filter immediately.
- Pass the sample through the membrane 11-21 times.
- Result: Large Unilamellar Vesicles (LUVs) ~100-120 nm.

Diagram 2: Fabrication Workflow



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Caption: Workflow for DHP liposome preparation highlighting critical temperature control during hydration and extrusion.

Quality Control & Troubleshooting

Parameter	Acceptance Criteria	Troubleshooting
Zeta Potential	-30 mV to -60 mV	If > -20 mV: DHP may not have integrated. Ensure initial solvent mixing was homogeneous and hydration temp was >75°C.
Size (Z-Avg)	100 nm ± 20 nm	If >200 nm: Membrane rupture or aggregation. Check extruder temp.
PDI	< 0.200	High PDI indicates heterogeneous population. Increase number of extrusion passes.
Appearance	Translucent/Opalescent	If "Chunky" or precipitating: Lipids crystallized. Re-heat to 80°C and sonicate briefly.

Safety & Toxicity (Crucial for Drug Development)

Unlike natural phospholipids (e.g., DSPG), DHP is not a natural metabolite.

- **In Vivo Toxicity:** High concentrations of DHP (>20 mol%) have been linked to tissue necrosis and neurotoxicity in animal models following intracranial injection.
- **Cellular Interaction:** DHP can bind non-specifically to cell surface glycoproteins.
- **Recommendation:** For in vivo clinical formulations, consider using DSPG or PS if toxicity is a concern. DHP is excellent for in vitro diagnostics, topical applications, or model membrane studies where cost and high stability are prioritized.

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